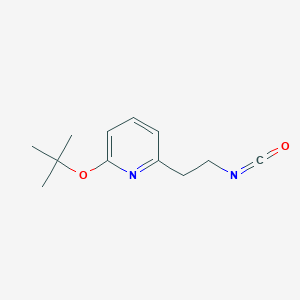

2-(Tert-butoxy)-6-(2-isocyanatoethyl)pyridine

Beschreibung

Eigenschaften

IUPAC Name |

2-(2-isocyanatoethyl)-6-[(2-methylpropan-2-yl)oxy]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-12(2,3)16-11-6-4-5-10(14-11)7-8-13-9-15/h4-6H,7-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWBBZPMKCVJVLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=CC=CC(=N1)CCN=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of 2-(tert-butoxy)-6-(2-isocyanatoethyl)pyridine typically involves:

- Starting from a suitably substituted pyridine derivative.

- Introduction of the 2-isocyanatoethyl side chain via isocyanate chemistry.

- Installation or protection of the tert-butoxy group at the 2-position.

- Purification and characterization steps to isolate the target compound.

The key challenge lies in the selective functionalization of the pyridine ring and the stable incorporation of the isocyanate group, which is reactive and sensitive to moisture.

Preparation of the Isocyanatoethyl Side Chain

One common approach to introduce the 2-isocyanatoethyl substituent involves the conversion of a 2-(2-aminoethyl)pyridine intermediate into the corresponding isocyanate. This transformation is typically achieved by:

- Treating the aminoethyl precursor with phosgene equivalents such as diphosgene or triphosgene.

- Alternatively, using diphenylphosphoryl azide (DPPA) in the presence of a base like triethylamine (TEA) to convert the primary amine into an isocyanate group.

For example, a documented procedure for a structurally related compound involves dissolving the amino precursor and TEA in toluene and DMF, adding DPPA, and stirring at room temperature followed by heating with tert-butanol to facilitate the reaction and stabilize the product. The crude isocyanate is then extracted, washed, and purified by flash chromatography to yield the isocyanate-functionalized pyridine derivative with yields around 44%.

Installation of the tert-Butoxy Group

The tert-butoxy group is commonly introduced via alkylation or protection strategies:

- Using tert-butyl ethers or tert-butyl esters as protecting groups.

- Alkylation of a hydroxyl or carboxyl precursor with tert-butyl halides under basic conditions.

In the case of 2-(tert-butoxy) substitution on pyridine, the tert-butoxy group may be introduced by reacting the pyridine derivative with tert-butyl alkylating agents or by using tert-butyl zinc reagents in palladium-catalyzed cross-coupling reactions. For instance, 2-tert-butoxy-2-oxoethylzinc chloride reagents have been employed in Pd-catalyzed coupling to install tert-butoxy substituents on aromatic rings.

Representative Reaction Conditions and Yields

The following table summarizes typical reaction conditions and yields reported for related pyridine derivatives functionalized with isocyanatoethyl and tert-butoxy groups:

Solvent and Temperature Optimization

Studies on related isocyanate-containing pyridine compounds indicate that solvent choice critically affects reaction efficiency and yield. For example, reactions conducted in pyridine or DMSO as solvents showed improved yields for isocyanate formation compared to solvent-free conditions. Elevated temperatures (up to 170 °C) and short reaction times (under 5 minutes) have been reported to optimize yields in isocyanate formation from amino precursors in some cases.

Purification and Characterization

After synthesis, purification is typically achieved by:

- Flash chromatography on silica gel using mixtures of ethyl acetate, ethanol, dichloromethane, and methanol.

- Recrystallization from suitable solvents such as acetone or ethyl acetate.

- Characterization by LC-MS, 1H NMR, and 13C NMR to confirm molecular structure and purity.

For example, LC-MS retention times and mass-to-charge ratios ([M+H]+) are used to confirm the expected molecular weight of the isocyanatoethyl pyridine derivatives.

Summary of Key Research Findings

- The use of diphenylphosphoryl azide (DPPA) in the presence of triethylamine is an effective method to convert aminoethyl pyridine derivatives into isocyanatoethyl analogs with moderate yields (~44%).

- Palladium-catalyzed cross-coupling with tert-butyl zinc reagents allows for the installation of tert-butoxy groups on pyridine rings under mild conditions.

- Solvent choice (pyridine, DMSO) and reaction temperature critically influence the yield and rate of isocyanate formation from amino precursors.

- Purification by flash chromatography and recrystallization ensures isolation of high-purity compounds suitable for further application or study.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Tert-butoxy)-6-(2-isocyanatoethyl)pyridine can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

Oxidation and Reduction: The pyridine ring can be subjected to oxidation and reduction reactions, altering its electronic properties and reactivity.

Substitution Reactions: The tert-butoxy group can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can be used under mild to moderate conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

Ureas and Carbamates: Formed from the reaction of the isocyanate group with amines and alcohols.

Oxidized and Reduced Pyridine Derivatives: Resulting from oxidation and reduction reactions on the pyridine ring.

Wissenschaftliche Forschungsanwendungen

2-(Tert-butoxy)-6-(2-isocyanatoethyl)pyridine has several scientific research applications, including:

Materials Science: Used as a building block for the synthesis of advanced materials with specific electronic and mechanical properties.

Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.

Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

Medicinal Chemistry: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Wirkmechanismus

The mechanism of action of 2-(Tert-butoxy)-6-(2-isocyanatoethyl)pyridine depends on its specific application. In general, the isocyanate group can react with nucleophiles in biological systems, potentially modifying proteins and other biomolecules. The pyridine ring can interact with various molecular targets, influencing biological pathways and processes.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Comparisons

Pyridine Derivatives with tert-Butoxy Substituents

2-(tert-butoxy)-6-(chloromethyl)pyridine (CAS: 1248049-34-4) :

Replaces the isocyanatoethyl group with a chloromethyl (-CH2Cl) group. The chloride acts as a leaving group, enabling nucleophilic substitution reactions, whereas the isocyanate in the target compound undergoes addition or cycloaddition reactions. The tert-butoxy group in both compounds likely imposes similar steric effects during synthesis .3-Iodo-2-methoxy-6-(pyrrolidin-1-yl)pyridine :

Features methoxy (-OCH3) and pyrrolidinyl substituents. The electron-donating methoxy group contrasts with the electron-withdrawing tert-butoxy group, altering the pyridine ring’s electronic profile. The iodo substituent enables cross-coupling reactions, absent in the target compound .

Other Isocyanate Compounds

- 2-(Tert-Butyl)Phenyl Isocyanate (CAS: 56309-60-5): A benzene-based isocyanate with a tert-butyl group. The tert-butyl group may also hinder steric access to the isocyanate group .

2-(Trifluoromethoxy)phenyl Isocyanate (CAS: 182500-26-1) :

The trifluoromethoxy (-OCF3) group is strongly electron-withdrawing, increasing the isocyanate’s electrophilicity. However, the phenyl ring lacks the directing effects of pyridine’s nitrogen, which could influence regioselectivity in subsequent reactions .

Key Findings :

- The pyridine ring in the target compound enhances electrophilicity at the isocyanate group compared to phenyl isocyanates .

- Steric hindrance from the tert-butoxy group may complicate functionalization at adjacent positions, as seen in Ir-catalyzed borylation challenges with analogous tert-butoxy pyridine precursors .

- Chloromethyl derivatives (e.g., 2-(tert-butoxy)-6-(chloromethyl)pyridine) are precursors for further functionalization but lack the versatility of isocyanate reactivity .

Biologische Aktivität

2-(Tert-butoxy)-6-(2-isocyanatoethyl)pyridine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and polymer science. This article aims to explore its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a tert-butoxy group and an isocyanatoethyl moiety. Its molecular formula is C12H16N2O2, and it possesses unique chemical properties that facilitate various biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition: The isocyanate group can react with nucleophilic sites on enzymes, potentially inhibiting their activity. This mechanism is similar to the action of other isocyanate-containing compounds known for their anti-inflammatory and anticancer properties.

- Receptor Binding: The pyridine structure may facilitate binding to specific receptors, influencing cellular signaling pathways.

Antimicrobial Activity

Research indicates that various pyridine derivatives exhibit antimicrobial properties. Preliminary studies suggest that this compound may inhibit the growth of certain bacterial strains, though specific data on this compound remains limited.

Anticancer Properties

Isocyanates are known for their potential in cancer therapy. For instance, studies have documented that compounds similar to this compound induce apoptosis in cancer cells through the activation of caspase pathways. Further investigation is needed to establish the efficacy of this specific compound.

Study 1: Antimicrobial Efficacy

A study conducted on various pyridine derivatives demonstrated that compounds with isocyanate functionalities exhibited significant antibacterial activity against Gram-positive bacteria. While this compound was not specifically tested, the results suggest a promising avenue for future research.

Study 2: Cytotoxicity in Cancer Cells

In vitro assays showed that related isocyanate compounds led to increased cytotoxicity in human cancer cell lines. These findings imply that this compound could have similar effects, warranting further exploration into its anticancer potential.

Data Table: Summary of Biological Activities

Q & A

Q. How can researchers resolve contradictions in reported synthetic yields?

- Methodology :

- Meta-Analysis : Compare literature data (e.g., vs. 15) to identify critical variables (e.g., reaction time, catalyst loading).

- DoE (Design of Experiments) : Apply factorial design to optimize parameters like temperature and reagent ratios.

- Case Study : reports low yields (~30%) in Ir-catalyzed reactions, while achieves >60% via stepwise coupling, emphasizing precursor design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.